

Homologs of Adenylosuccinate Synthetase (PurA) in Model Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the homologs of the enzyme Adenylosuccinate Synthetase (AdSS) in key model organisms. In prokaryotes such as Escherichia coli, this enzyme is encoded by the purA gene. It is crucial to distinguish this enzyme from the human transcriptional activator protein Pur-alpha, which is encoded by the PURA gene and plays a role in neurological development. This document focuses exclusively on Adenylosuccinate Synthetase, a critical enzyme in the de novo biosynthesis of purines.

Adenylosuccinate synthetase (EC 6.3.4.4) catalyzes the first committed step in the synthesis of adenosine monophosphate (AMP) from inosine monophosphate (IMP).[1] This reaction is a vital checkpoint in purine metabolism, ensuring the balanced production of adenine nucleotides for cellular processes, including DNA and RNA synthesis, energy metabolism, and cellular signaling. In vertebrates, the functional role of AdSS is further diversified with the presence of two isozymes, one primarily involved in de novo purine synthesis and the other participating in the purine nucleotide cycle.[1] Understanding the characteristics of AdSS homologs across different species is fundamental for comparative biochemistry, drug discovery, and elucidating the mechanisms of metabolic diseases.

Adenylosuccinate Synthetase Homologs in Key Model Organisms

Adenylosuccinate synthetase is highly conserved across evolution, with homologs identified in a wide range of organisms. This section details the specifics of AdSS in several key model organisms utilized in biomedical research.

Organism	Gene Name(s)	Protein Name(s)	Function
Escherichia coli	purA[2]	Adenylosuccinate synthetase	Catalyzes the first committed step in AMP biosynthesis.[2]
Saccharomyces cerevisiae	ADE12[3][4]	Adenylosuccinate synthetase	Essential for AMP biosynthesis; mutants are adenine auxotrophs.[3]
Drosophila melanogaster	Adss[5]	Adenylosuccinate synthetase	Involved in de novo AMP biosynthesis.[5]
Danio rerio	adss1, adss2[6]	Adenylosuccinate synthetase isozyme 1, Adenylosuccinate synthetase isozyme 2	Isozymes with distinct roles in purine metabolism.[6]
Mus musculus	Adss1, Adss2	Adenylosuccinate synthetase isozyme 1, Adenylosuccinate synthetase isozyme 2	Isozymes with tissue- specific expression and distinct kinetic properties.[7]
Homo sapiens	ADSS1, ADSS2[8]	Adenylosuccinate synthetase isozyme 1, Adenylosuccinate synthetase isozyme 2	Muscle-specific (ADSS1) and liver (ADSS2) isozymes with roles in energy metabolism and purine synthesis.[9] [10]

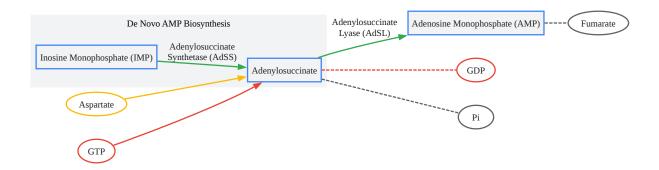
Quantitative Data on Adenylosuccinate Synthetase Homologs

Foundational & Exploratory

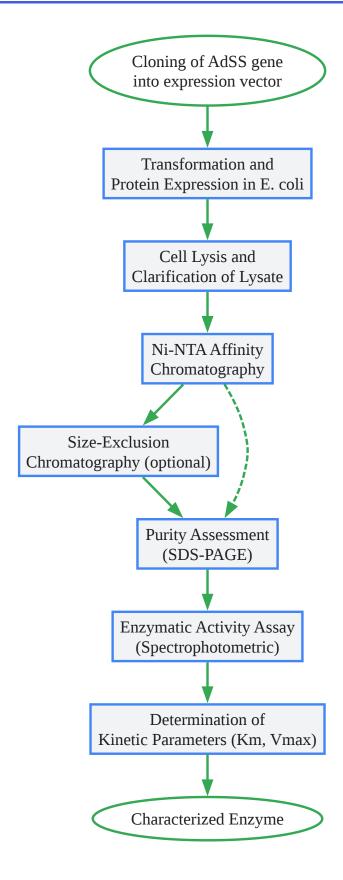
Check Availability & Pricing

The biochemical properties of Adenylosuccinate synthetase have been characterized in several model organisms. The following table summarizes key quantitative data, including molecular weight, subunit composition, and kinetic parameters. This comparative data is invaluable for understanding the functional similarities and differences of the enzyme across species.

Organism	Gene/Pro tein	Molecular Weight (kDa)	Subunit Composit ion	Substrate	Km (μM)	Vmax or kcat
Escherichi a coli	purA / AdSS	96	Homodime r	IMP	20	1.35 x 10-3 mM/min (Vmax)
L- Aspartate	300					
GTP	23					
Saccharom yces cerevisiae	ADE12 / AdSS	~100	Dimer[11]	IMP	40	11 s-1 (kcat)
L- Aspartate	400					
GTP	30	_				
Mus musculus	Adss1 / AdSS1 (basic isozyme)	~100	Dimer[7]	IMP	12	Not Reported
L- Aspartate	950					
GTP	15	_				
Adss2 / AdSS2 (acidic isozyme)	~100	Dimer[7]	IMP	12	Not Reported	
L- Aspartate	950					_
GTP	15					


Homo	ADSS1 /	~50	Dimer	Not	Not	Not
sapiens	AdSS1	(monomer)		Reported	Reported	Reported
ADSS2 / AdSS2	~50 (monomer)	Dimer	Not Reported	Not Reported	Not Reported	
Drosophila melanogas ter	Adss / AdSS	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported
Danio rerio	adss1 /	Not	Not	Not	Not	Not
	AdSS1	Reported	Reported	Reported	Reported	Reported
adss2 /	Not	Not	Not	Not	Not	
AdSS2	Reported	Reported	Reported	Reported	Reported	

Note: Kinetic parameters can vary depending on experimental conditions (pH, temperature, buffer composition). Data for D. melanogaster and D. rerio are not readily available in the surveyed literature.


Signaling and Metabolic Pathways

Adenylosuccinate synthetase is a key enzyme in the de novo biosynthesis of AMP. The pathway begins with inosine monophosphate (IMP), a branch point intermediate in purine synthesis.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Adenylosuccinate synthase Wikipedia [en.wikipedia.org]
- 2. Nucleotide sequence and analysis of the purA gene encoding adenylosuccinate synthetase of Escherichia coli K12 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. ADSS2 adenylosuccinate synthase 2 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 9. Current insights in ultra-rare adenylosuccinate synthetase 1 myopathy meeting report on the First Clinical and Scientific Conference. 3 June 2024, National Centre for Advancing Translational Science, Rockville, Maryland, the United States of America - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative molecular characterization of ADSS1 and ADSS2 genes in pig (Sus scrofa)
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenylosuccinate synthase from Saccharomyces cerevisiae: homologous overexpression, purification and characterization of the recombinant protein PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Homologs of Adenylosuccinate Synthetase (PurA) in Model Organisms: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b589552#homologs-of-pura-protein-in-different-model-organisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com